2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate
Description
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H29BrN2O4 and a molecular weight of 489.414 g/mol . This compound is known for its unique structure, which includes a methoxy group, a nonanoylcarbohydrazonoyl moiety, and a bromobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
CAS No. |
767309-34-2 |
|---|---|
Molecular Formula |
C24H29BrN2O4 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H29BrN2O4/c1-3-4-5-6-7-8-12-23(28)27-26-17-18-13-14-21(22(15-18)30-2)31-24(29)19-10-9-11-20(25)16-19/h9-11,13-17H,3-8,12H2,1-2H3,(H,27,28)/b26-17+ |
InChI Key |
QYVGLSUZUXVWFC-YZSQISJMSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, including the formation of the nonanoylcarbohydrazonoyl moiety and its subsequent attachment to the phenyl ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds, such as:
4-(2-Nonanoylcarbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a similar structure but with a different bromobenzoate position.
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 3,4-dichlorobenzoate: This compound has a dichlorobenzoate group instead of a bromobenzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
